4-Hydroxy-1-benzofuran-6-carbaldehyde
Overview
Description
4-Hydroxy-1-benzofuran-6-carbaldehyde is an organic compound with the molecular formula C9H6O3. It is a derivative of benzofuran, a heterocyclic compound containing a fused benzene and furan ring. This compound is characterized by the presence of a hydroxyl group at the 4-position and an aldehyde group at the 6-position of the benzofuran ring. It is used in various scientific research applications due to its unique chemical properties.
Mechanism of Action
Target of Action
Benzofuran compounds, including 4-hydroxy-1-benzofuran-6-carbaldehyde, have shown strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with a variety of cellular targets.
Mode of Action
It’s known that the compound contains two functional groups on the benzofuran core: a hydroxyl group (oh) and a carbaldehyde group. These groups can participate in various chemical reactions and potentially influence the compound’s interactions with its targets.
Biochemical Pathways
Given its biological activities, it can be inferred that the compound may influence several pathways related to tumor growth, bacterial proliferation, oxidative stress, and viral replication .
Pharmacokinetics
Result of Action
Its biological activities suggest that it may have significant effects on cell growth, bacterial proliferation, oxidative stress, and viral replication .
Action Environment
Factors such as ph, temperature, and the presence of other molecules could potentially affect its stability and efficacy .
Biochemical Analysis
Molecular Mechanism
The molecular mechanism of 4-Hydroxy-1-benzofuran-6-carbaldehyde involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The hydroxyl group can participate in hydrogen bonding with enzyme active sites, leading to enzyme inhibition or modulation. The aldehyde group can form Schiff bases with amino groups in proteins, affecting protein function and stability. Additionally, this compound can interact with transcription factors or epigenetic modifiers, leading to changes in gene expression and subsequent cellular effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation . The compound is relatively stable at room temperature but may degrade over extended periods or under certain conditions . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged modulation of enzyme activity and gene expression . These temporal effects are important considerations for experimental design and data interpretation.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At low doses, the compound may exhibit beneficial effects, such as anti-tumor or anti-inflammatory activities. At high doses, this compound can cause toxic or adverse effects, including cytotoxicity and organ damage . Threshold effects have been observed, where the compound’s activity changes dramatically at specific dosage levels . These findings highlight the importance of dosage optimization in preclinical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-1-benzofuran-6-carbaldehyde typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2,4-dihydroxybenzaldehyde with nitromethane in the presence of acetic acid and ammonium acetate to form 5-hydroxy-2-(2-nitroethenyl)phenol. This intermediate is then reduced using sodium borohydride in a mixture of isopropanol and tetrahydrofuran to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes used in laboratory settings can be scaled up for industrial applications, with appropriate modifications to reaction conditions and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-1-benzofuran-6-carbaldehyde undergoes various chemical reactions, including:
Condensation: The aldehyde group can participate in condensation reactions with other carbonyl-containing compounds to form more complex structures.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Condensation: Aldehyde group reacts with amines or hydrazines under acidic or basic conditions.
Major Products Formed
Oxidation: 4-Hydroxy-1-benzofuran-6-carboxylic acid.
Reduction: 4-Hydroxy-1-benzofuran-6-methanol.
Condensation: Various Schiff bases or hydrazones, depending on the reactants used.
Scientific Research Applications
4-Hydroxy-1-benzofuran-6-carbaldehyde has several applications in scientific research:
Comparison with Similar Compounds
4-Hydroxy-1-benzofuran-6-carbaldehyde can be compared with other benzofuran derivatives, such as:
Benzofuran-2-carboxaldehyde: Lacks the hydroxyl group, resulting in different reactivity and biological activity.
4-Hydroxybenzaldehyde: Lacks the furan ring, leading to different chemical properties and applications.
6-Hydroxybenzofuran:
The presence of both the hydroxyl and aldehyde groups in this compound makes it unique, providing a combination of reactivity and biological activity that is not found in the other compounds.
Properties
IUPAC Name |
4-hydroxy-1-benzofuran-6-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6O3/c10-5-6-3-8(11)7-1-2-12-9(7)4-6/h1-5,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVBCKDHIZDOANU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC2=CC(=CC(=C21)O)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.